molecular formula C19H13ClN2O7S B7463980 [2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate

[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate

Cat. No. B7463980
M. Wt: 448.8 g/mol
InChI Key: SRKOZVUGJXGIIP-UHFFFAOYSA-N
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Description

The compound [2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate, also known as NPS-CB1, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of [2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate involves its binding to the CB1 receptor, which is a G-protein-coupled receptor that is primarily expressed in the central nervous system. Upon binding, this compound activates the receptor and initiates a signaling cascade that results in various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. It has also been shown to have anxiolytic and antidepressant-like effects in animal models. However, the exact mechanisms underlying these effects are still being studied.

Advantages and Limitations for Lab Experiments

One of the main advantages of [2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate is its high potency and selectivity for the CB1 receptor, which makes it a useful tool compound for studying the endocannabinoid system. However, its potency also presents a challenge in terms of dosing and potential toxicity. Additionally, the lack of information on its pharmacokinetic properties and potential side effects limits its use in clinical applications.

Future Directions

There are several potential future directions for research on [2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate. One area of interest is the development of derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of pain and neurological disorders. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.

Synthesis Methods

The synthesis of [2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-nitrophenylthiol in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting product is then subjected to a cyclization reaction with cyclohexenone in the presence of sodium hydride to obtain this compound. This synthetic route has been optimized to yield a high purity product with a good yield.

Scientific Research Applications

[2-(2-Nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate has been shown to exhibit potent cannabinoid receptor agonist activity, particularly at the CB1 receptor. This activity has led to its potential use as a therapeutic agent for a variety of conditions, including pain, inflammation, and neurological disorders. This compound has also been studied for its potential use as a tool compound for studying the endocannabinoid system.

properties

IUPAC Name

[2-(2-nitrophenyl)sulfanyl-3-oxocyclohexen-1-yl] 2-chloro-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O7S/c20-13-9-8-11(21(25)26)10-12(13)19(24)29-16-6-3-5-15(23)18(16)30-17-7-2-1-4-14(17)22(27)28/h1-2,4,7-10H,3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKOZVUGJXGIIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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